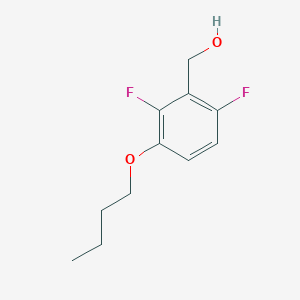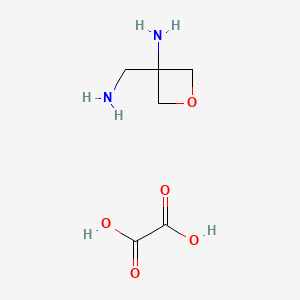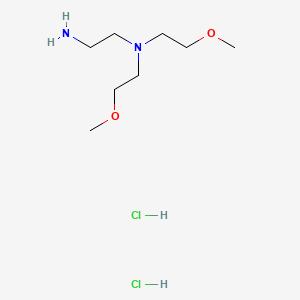
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Overview
Description
“(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803581-56-7 . It has a molecular weight of 249.18 and its IUPAC name is N1,N1-bis(2-methoxyethyl)ethane-1,2-diamine dihydrochloride . It is stored at room temperature and has an oil-like physical form .
Synthesis Analysis
Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H . The InChI key is QFTVLXQUKHCPJP-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, this compound can participate in the Pd-catalyzed Buchwald-Hartwig amination reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.18 . It is stored at room temperature and has an oil-like physical form .Scientific Research Applications
Genetic Toxicity and Fertility Effects
- A study investigated the genetic toxicity of compounds similar to (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride, including 2-Methoxyethanol and bis(2-methoxyethyl)ether. Tests like Ames' test, unscheduled DNA synthesis (UDS) assay, sex-linked recessive lethal (SLRL) test, and others were employed. The results indicated no significant increase in point mutations or chromosomal aberration frequencies. However, profound effects on male rat fertility during the meiotic phase were noted, including reduced pregnancy frequency and increased pre- and post-implantation losses, and sperm abnormalities in mice (McGregor et al., 1983).
Metabolism and Testicular Toxicity
- The metabolism of bis(2-methoxyethyl)ether, structurally related to this compound, was studied in male Sprague-Dawley rats. The principal metabolite was identified as (2-methoxyethoxy)acetic acid, and a minor metabolite as methoxyacetic acid, a known testicular toxicant. The study demonstrated that the testicular toxicity of bis(2-methoxyethyl)ether could be attributed to the minor metabolite, methoxyacetic acid (Cheever et al., 1988).
Metabolic Pathways and Embryonic Disposition
- Research on the embryotoxic oral dose of bis(2-methoxyethyl)ether (DGDME) in pregnant mice revealed that it was metabolized predominantly by O-demethylation to 2-(2-methoxyethoxy)ethanol, subsequently oxidized to (2-methoxyethoxy)acetic acid. This metabolite was suggested as a short-term biological marker of exposure to DGDME. The study also highlighted the importance of understanding the metabolic pathways and embryonic disposition of structurally similar aprotic ethylene glycol ethers (Daniel et al., 1991).
Comparative Metabolism Studies
- A study on the metabolism of bis(2-methoxyethyl)ether (diglyme) in isolated rat hepatocytes and in intact rats found that the principal metabolite was (2-methoxyethoxy)acetic acid (MEAA). The study highlighted the similarity in diglyme metabolite profiles between urine and hepatocytes, demonstrating that hepatocytes are a good model system for predicting urinary metabolites of diglyme. The study further explored the effects of ethanol on in vitro metabolism, providing insights into the metabolic pathways involving O-demethylation and cleavage of the central ether bond, leading to the formation of methoxyacetic acid, associated with the reproductive and developmental toxicity of diglyme (Richards et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVLXQUKHCPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)CCOC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






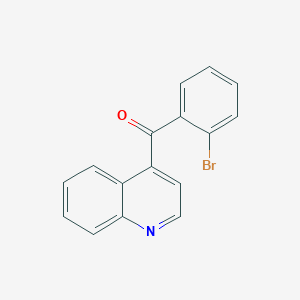
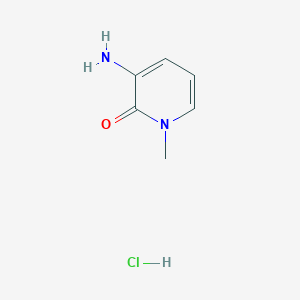
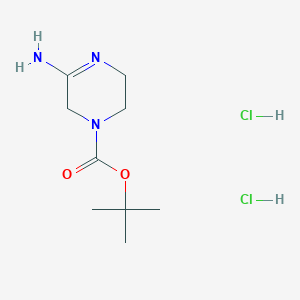
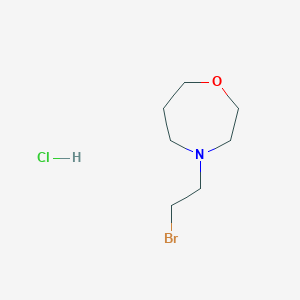

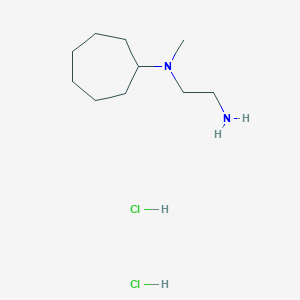

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
